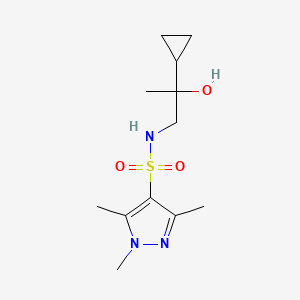

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1448131-51-8, molecular formula: C₁₂H₂₁N₃O₃S, molecular weight: 287.38 g/mol) is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a cyclopropane-containing hydroxypropyl substituent via a sulfonamide bridge . The compound, cataloged as BK51896, is commercially available for research purposes, with its SMILES string (Cn1nc(c(c1C)S(=O)(=O)NCC(C1CC1)(O)C)C) reflecting the stereoelectronic interplay between the pyrazole ring, sulfonamide group, and the cyclopropane-hydroxypropyl moiety.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-8-11(9(2)15(4)14-8)19(17,18)13-7-12(3,16)10-5-6-10/h10,13,16H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMFGMAYOGOIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Cyclopropyl and Hydroxypropyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate alkyl halides are reacted with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiproliferative Activity

Recent studies have indicated that pyrazole-4-sulfonamide derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, exhibit significant antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell growth without exhibiting cytotoxic effects on normal cells. For instance, a study reported the synthesis of several pyrazole derivatives and their evaluation against U937 cells, revealing promising results with specific compounds showing half-maximal inhibitory concentrations (IC50) below 10 µM .

Mechanism of Action

The mechanism through which these compounds exert their effects is primarily through the inhibition of specific enzymes involved in cell proliferation. The sulfonamide group is known to interact with various biological targets, potentially leading to the modulation of signaling pathways that control cell growth and apoptosis. Further studies are needed to elucidate the precise molecular interactions and pathways involved.

Agricultural Applications

Fungicidal Properties

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has also been explored for its agricultural applications, particularly as a fungicide. Research indicates that derivatives of pyrazole sulfonamides can effectively inhibit the growth of plant pathogens such as Botrytis cinerea. The compound's structural characteristics contribute to its efficacy as a fungicide, making it a candidate for development in crop protection strategies .

Synthesis and Efficacy Testing

The synthesis of this compound typically involves standard organic reactions where sulfonamide precursors are reacted with appropriate amines under optimized conditions. Efficacy testing against fungal pathogens is conducted using methods such as hyphal growth rate assays to determine the minimum inhibitory concentration (MIC) required to prevent fungal growth. Results from these studies highlight the potential for developing new agricultural fungicides based on this compound .

Summary of Research Findings

The following table summarizes key findings from various studies on N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide:

| Study | Application Area | Key Findings | Methodology |

|---|---|---|---|

| Study 1 | Antiproliferative | Significant inhibition of U937 cell proliferation; IC50 < 10 µM | CellTiter-Glo Luminescent assay |

| Study 2 | Fungicidal activity | Effective against Botrytis cinerea; potential for crop protection | Hyphal growth rate method |

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key structural distinctions :

- BK51896 lacks the pyridine and chlorophenyl groups seen in compounds 25 and 27, instead prioritizing a compact cyclopropane-hydroxypropyl group. This may reduce steric hindrance and modulate solubility.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on formula.

Observations :

- BK51896’s lower molecular weight (287.38 vs. 421.87–488.00) suggests improved bioavailability compared to bulkier analogs.

- The absence of a chlorophenyl group in BK51896 may reduce toxicity risks associated with halogenated aromatics.

Stability and Reactivity

- Cyclopropane ring in BK51896 : Introduces ring strain, which could enhance reactivity in targeted covalent modifications but may compromise stability under acidic or oxidative conditions .

Research Implications and Limitations

While BK51896’s structural simplicity and unique substituents make it a promising candidate for further study, critical data gaps exist in the provided evidence:

- Biological activity: No efficacy or toxicity data are available for BK51896, unlike compounds 25 and 27, which were synthesized as part of a broader medicinal chemistry campaign .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds followed by sulfonation. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring variations in substituents to improve biological activity .

Antiproliferative and Cytotoxic Effects

Research has shown that certain pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that derivatives of 1H-pyrazole-4-sulfonamide demonstrated effective inhibition of cell proliferation in U937 cells with half-maximal inhibitory concentration (IC50) values indicating potent activity without significant cytotoxicity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pyrazole Derivative A | 12.5 | U937 |

| Pyrazole Derivative B | 20.0 | HeLa |

| N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | TBD | TBD |

The mechanisms underlying the biological activity of pyrazole derivatives often involve the inhibition of key metabolic pathways and enzymes associated with tumor growth and survival. These compounds have been shown to inhibit protein glycation and exhibit antibacterial, antifungal, and anti-inflammatory properties .

Case Studies and Research Findings

- Anticancer Activity : A series of pyrazole derivatives were tested for their anticancer properties. The results indicated that modifications in the pyrazole ring significantly affected their potency against cancer cells. For example, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

- Antimicrobial Properties : In vitro studies demonstrated that certain pyrazole derivatives exhibited antimicrobial effects against various bacterial strains. One study highlighted that modifications in the sulfonamide group could enhance antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxic effects on human cell lines .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives was evaluated in animal models. Results showed significant reduction in inflammatory markers when treated with these compounds, suggesting their potential use in managing inflammatory diseases .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(2-cyclopropyl-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide with high purity?

Answer:

The synthesis involves coupling 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine under controlled conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance nucleophilic substitution reactivity .

- Base Catalysis : Potassium carbonate (K₂CO₃) is effective for deprotonating the amine, ensuring efficient coupling .

- Temperature Control : Reactions conducted at room temperature (25°C) reduce side reactions, while post-reaction heating (50–60°C) improves yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

Multi-modal spectroscopy is essential:

- FT-IR : Confirms functional groups (e.g., sulfonamide SO₂ asymmetric stretch at 1145 cm⁻¹, NH stretch at 3284 cm⁻¹) .

- NMR : ¹H NMR identifies methyl groups (δ 1.2–2.1 ppm for cyclopropyl and pyrazole-CH₃) and hydroxypropyl protons (δ 3.4–4.1 ppm). ¹³C NMR resolves quaternary carbons (e.g., pyrazole-C4 at δ 148 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 357.1678 for C₁₄H₂₄N₄O₃S) .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Answer:

Discrepancies often arise from stereochemical variations or impurities. Mitigation strategies include:

- XRPD Analysis : Compare X-ray powder diffraction patterns to reference crystalline forms to detect polymorphic differences .

- TGA/DSC : Monitor thermal stability (e.g., decomposition onset >200°C) to assess purity and hydration states .

- Batch Comparison : Use standardized reaction protocols (e.g., solvent ratios, drying times) to minimize variability .

Advanced: What in vitro assays are suitable for evaluating antiproliferative activity, and how should data be interpreted?

Answer:

- CellTiter-Glo Assay : Measures ATP levels in U937 lymphoma cells to quantify viability. IC₅₀ values <10 μM indicate potent activity; compare to Mitomycin C (positive control) .

- Dose-Response Curves : Use non-linear regression to calculate EC₅₀ and assess efficacy thresholds.

- Mechanistic Follow-Up : Combine with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects .

Advanced: How can the compound’s SAR (Structure-Activity Relationship) be systematically explored?

Answer:

Focus on modular modifications:

- Cyclopropyl Optimization : Replace with bicyclic or spiro groups to test steric effects on target binding .

- Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Hydroxypropyl Chain : Vary chain length or stereochemistry (R vs. S configuration) to assess bioavailability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cancer-related kinases (e.g., PI3K/AKT pathway targets) .

Basic: What analytical methods are recommended for assessing batch-to-batch consistency?

Answer:

- HPLC-UV : Use a C18 column (acetonitrile/water gradient) to monitor retention time consistency (RT ≈ 8.2 min) .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

- Karl Fischer Titration : Ensure residual water content <0.5% w/w for stability .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) with PBS or cell culture media to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance dispersibility and cellular uptake .

- pH Adjustment : Test solubility at pH 6.5–7.4 (physiological range) to identify optimal buffering conditions .

Advanced: What strategies validate target engagement in antiproliferative mechanisms?

Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with cellular targets, followed by pull-down and LC-MS/MS identification .

- Competitive Binding Assays : Use fluorescence polarization with labeled ATP analogs to test kinase inhibition .

- CRISPR Knockout Models : Generate gene-edited cell lines (e.g., PI3K-deficient) to confirm pathway-specific activity .

Basic: What storage conditions ensure long-term stability of the compound?

Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation .

- Desiccant : Include silica gel packs to minimize hygroscopic absorption .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can metabolic stability be improved without compromising activity?

Answer:

- Isotopic Labeling : Introduce deuterium at labile positions (e.g., hydroxypropyl -OH) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl-protected) for gradual hydrolysis in vivo .

- Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.